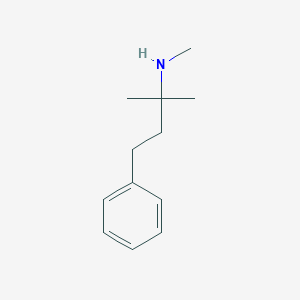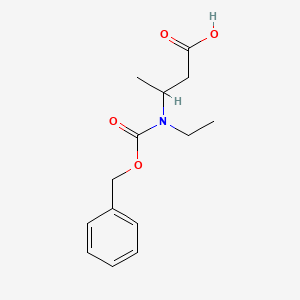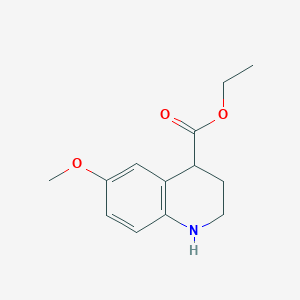
Ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate: is a heterocyclic organic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the ethyl ester and methoxy groups in its structure makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-methoxyquinoline and ethyl chloroformate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) for the reduction step.
Continuous Flow Reactors: To enhance the efficiency and yield of the esterification process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Medicine
Drug Development: Explored for its potential in developing new drugs, particularly in the treatment of neurological disorders.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
作用機序
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The methoxy and ethyl ester groups play crucial roles in modulating its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: Lacks the methoxy group, which can affect its biological activity and reactivity.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(15)10-6-7-14-12-5-4-9(16-2)8-11(10)12/h4-5,8,10,14H,3,6-7H2,1-2H3 |
InChIキー |
VRTVTFFIQKLZOD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCNC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
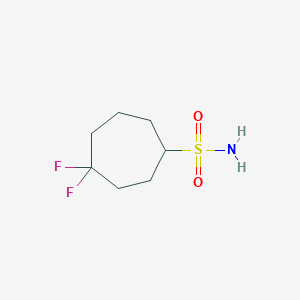
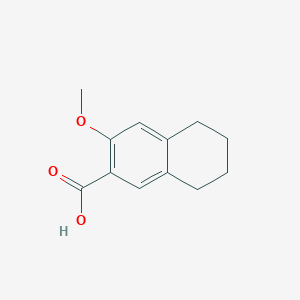

![1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518990.png)
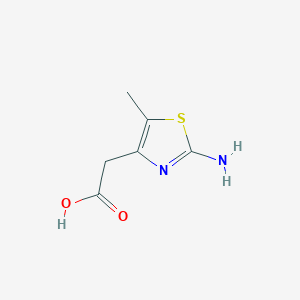

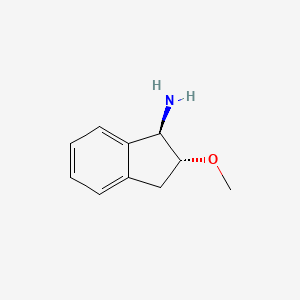

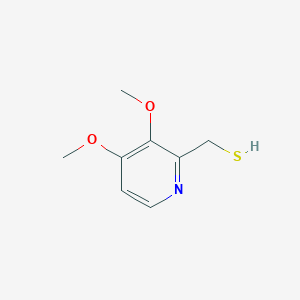

![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
